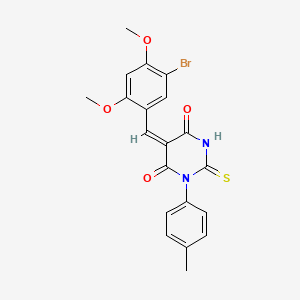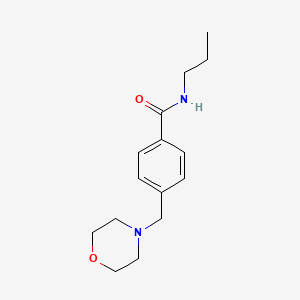
3-(3-isoxazolyl)-4-oxo-4H-chromen-7-yl alaninate hydrochloride
Vue d'ensemble
Description
3-(3-isoxazolyl)-4-oxo-4H-chromen-7-yl alaninate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as ICA, and it is a potent inhibitor of the protein tyrosine phosphatase (PTP) enzyme.
Mécanisme D'action
ICA works by inhibiting the activity of the PTP enzyme, which is responsible for dephosphorylating proteins involved in cell signaling pathways. By inhibiting PTP, ICA increases the phosphorylation of these proteins, leading to the activation of downstream signaling pathways. This results in a variety of physiological effects, including the inhibition of cancer cell growth, the improvement of insulin sensitivity, and the suppression of immune cell activity.
Biochemical and Physiological Effects:
ICA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of insulin sensitivity, and the suppression of immune cell activity. In cancer cells, ICA induces cell cycle arrest and apoptosis by inhibiting the activity of the PTP enzyme. In diabetes, ICA improves insulin sensitivity by activating the insulin receptor signaling pathway. In autoimmune diseases, ICA suppresses the activity of immune cells and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
ICA has several advantages for lab experiments, including its high potency and selectivity for the PTP enzyme. However, ICA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using ICA.
Orientations Futures
There are several future directions for research on ICA, including the development of more potent and selective PTP inhibitors, the investigation of ICA's potential as a therapeutic agent for cancer, diabetes, and autoimmune diseases, and the exploration of the molecular mechanisms underlying ICA's effects on cell signaling pathways. Additionally, the use of ICA in combination with other drugs or therapies may provide new avenues for the treatment of these diseases.
Applications De Recherche Scientifique
ICA has been extensively studied for its potential applications in various fields of research, including cancer, diabetes, and autoimmune diseases. In cancer research, ICA has been shown to inhibit the growth and proliferation of cancer cells by targeting the PTP enzyme, which is overexpressed in many types of cancer. In diabetes research, ICA has been shown to improve insulin sensitivity and glucose metabolism by activating the insulin receptor signaling pathway. In autoimmune disease research, ICA has been shown to suppress the activity of immune cells and reduce inflammation.
Propriétés
IUPAC Name |
[3-(1,2-oxazol-3-yl)-4-oxochromen-7-yl] 2-aminopropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5.ClH/c1-8(16)15(19)22-9-2-3-10-13(6-9)20-7-11(14(10)18)12-4-5-21-17-12;/h2-8H,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZINZRAILYYXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NOC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,2-Oxazol-3-yl)-4-oxochromen-7-yl] 2-aminopropanoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4765248.png)
![N-(3-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4765256.png)
![8-{[5-(benzylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B4765263.png)
![2-ethyl-3-(4-fluorophenyl)-8-(2-furyl)-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4765266.png)
![3,5-bis(difluoromethyl)-1-{[1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4765268.png)
![ethyl 5-methyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4765281.png)
![6-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4765286.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4765296.png)
![N-(5-chloro-2-pyridinyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4765297.png)

![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4765310.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4765317.png)
![2,5-dimethoxy-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4765326.png)